Mdmb-fubinaca is classified as a synthetic cannabinoid and is structurally related to other compounds such as MDMB-CHMICA. It was first identified in the context of research on new psychoactive substances (NPS) and has been detected in various seized drug samples. The compound is often synthesized in illicit laboratories and has been linked to numerous cases of intoxication and adverse health effects, prompting regulatory scrutiny across various jurisdictions .
The synthesis of Mdmb-fubinaca typically involves several key steps:
The synthesis can be performed under various conditions, including temperature control and solvent choice, which can significantly influence yield and purity .
Mdmb-fubinaca features a complex molecular structure characterized by:
The molecular formula for Mdmb-fubinaca is C_{19}H_{24}F_{1}N_{3}O_{2}, and its molecular weight is approximately 345.41 g/mol. The three-dimensional conformation of the molecule allows it to effectively engage with cannabinoid receptors, particularly the CB1 receptor, which mediates its psychoactive effects .
Mdmb-fubinaca undergoes various chemical reactions relevant to its synthesis and degradation:
These reactions are critical for understanding both the stability of Mdmb-fubinaca in biological systems and its potential metabolic pathways .
Mdmb-fubinaca primarily exerts its effects through agonism at cannabinoid receptors, particularly the CB1 receptor located in the central nervous system. The mechanism involves:
Research indicates that Mdmb-fubinaca's potency may be influenced by structural modifications compared to other synthetic cannabinoids, making it a subject of interest for both recreational use and therapeutic applications .
The physical and chemical properties of Mdmb-fubinaca include:
These properties are essential for understanding how Mdmb-fubinaca behaves in different formulations and conditions .
While primarily recognized for its recreational use as a psychoactive substance, Mdmb-fubinaca has potential applications in scientific research:
MDMB-FUBINACA [(S)-methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate] is synthesized via stereoselective routes that exploit the pharmacological superiority of the (R)-enantiomer at CB1 receptors. The synthesis typically follows a convergent approach:
Table 1: Key Synthetic Methods for MDMB-FUBINACA
Method | Reagents/Conditions | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Chiral Pool Coupling | EDC•HCl, DCM, (R)-amino ester | 65–78 | >99 | Stereochemical purity |
Racemic Resolution | Chiral HPLC (Chiralpak IA) | 30–45 | 98 | Access to both enantiomers |
Clandestine Alkylation | MDMB-INACA + 4-Fluorobenzyl bromide, K₂CO₃/DMF, 80°C | 39–93 | N/A | Simplicity, avoids controlled intermediates |
Structural diversification of MDMB-FUBINACA focuses on optimizing receptor engagement through:
Table 2: Pharmacological Impact of Structural Modifications in MDMB-FUBINACA Analogs
Structural Variation | Example Compound | CB1 pKi | CB1 pEC₅₀ | Functional Efficacy (Emax, % vs. CP55,940) |
---|---|---|---|---|
4-Fluorobenzyl (Parent) | MDMB-FUBINACA | 8.89 | 9.48 | 142% |
4-Cyanobutyl Tail | MDMB-4CN-BUTINACA | 7.20 | 7.90 | 105% |
4-Fluorobutyl Tail | MDMB-4F-BUTICA | 8.70 | 9.10 | 138% |
Indole Core | MDMB-FUBICA | 8.10 | 8.30 | 92% |
7-Azaindole Core | MDMB-P7AICA | 6.80 | 7.10 | 78% |
The amino acid-derived "head" group in MDMB-FUBINACA dictates receptor activation efficacy through steric and electronic effects:
Table 3: Impact of Amino Acid Linker Modifications on CB1 Receptor Activity
Head Group | Compound | CB1 pEC₅₀ | β-Arrestin Recruitment (Emax, % vs. CP55,940) | Key Interaction Residues |
---|---|---|---|---|
(R)-3,3-Dimethylbutanoate | MDMB-FUBINACA | 9.48 | 130% | Val196, Leu199, Ser383 |
(R)-Valinate | AMB-FUBINACA | 8.20 | 98% | Phe174, Ser383 |
(R)-Leucinate | AB-FUBINACA | 8.60 | 112% | Leu193, Val196 |
Hydrolyzed Acid | MDMB-FUBINACA-COOH | <5 | Not detectable | N/A |
Compounds Mentioned in Article
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: